molecular formula C10H12FNO3 B8014542 2-Fluoro-O-methyl-D-tyrosine

2-Fluoro-O-methyl-D-tyrosine

Cat. No.: B8014542
M. Wt: 213.21 g/mol
InChI Key: WPRRDCRYBYGCQS-SECBINFHSA-N
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Description

2-Fluoro-O-methyl-D-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathwaysThe molecular formula of this compound is C10H12FNO3, and it has a molecular weight of 213.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-O-methyl-D-tyrosine typically involves the fluorination of a tyrosine derivative. One common method is the electrophilic fluorination of O-methyl-D-tyrosine using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile, under mild conditions, to achieve high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes is a promising approach, as it allows for the selective introduction of fluorine atoms under mild conditions. This method is environmentally friendly and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-O-methyl-D-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate enzyme activity and receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-D-tyrosine: Similar to 2-Fluoro-O-methyl-D-tyrosine but lacks the methoxy group.

    O-Methyl-D-tyrosine: Similar but without the fluorine atom.

    2-Fluoro-L-tyrosine: The L-isomer of 2-Fluoro-D-tyrosine.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and interaction with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRDCRYBYGCQS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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